N-(2-methoxyethyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
N-(2-Methoxyethyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative characterized by a 2-methoxyethyl carboxamide substituent.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(11(16)14-7-8-18-2)12(17)15-9-5-3-4-6-10(9)19-13/h3-6H,7-8H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMINXLZQLRIDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C13H16N2O4
- Molecular Weight : 264.28 g/mol
- CAS Number : 861211-65-6
Synthesis and Structure
The synthesis of this compound involves the reaction of various precursors to form the benzoxazine scaffold. The compound features a methoxyethyl group that may influence its solubility and biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazine compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, in vitro evaluations have shown that N-(2-methoxyethyl)-2-methyl-3-oxo derivatives can inhibit cell proliferation effectively:
The compound's structure allows for interactions with cellular targets that may lead to apoptosis in cancer cells.
The proposed mechanism for the anticancer activity of benzoxazine derivatives includes:
- Inhibition of Cell Proliferation : The compounds interfere with cell cycle progression.
- Induction of Apoptosis : They may activate apoptotic pathways in cancer cells.
- Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells.
Antimicrobial Activity
In addition to anticancer properties, N-(2-methoxyethyl)-2-methyl-3-oxo derivatives have demonstrated antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| E. faecalis | 8 |
These findings suggest potential applications in treating bacterial infections alongside cancer therapies.
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A study published in MDPI evaluated various benzoxazine derivatives for their antiproliferative effects against multiple cancer cell lines. The findings indicated that certain modifications to the benzoxazine structure significantly enhanced anticancer activity, with IC50 values ranging from low micromolar concentrations . -
Structure–Activity Relationship (SAR) :
Research exploring the structure–activity relationships of benzoxazine compounds revealed that specific substituents on the benzoxazine ring could enhance biological activity. For example, modifications at the 2-position were found to increase antagonistic activities against serotonin receptors . -
Antimicrobial Studies :
In another study assessing antimicrobial properties, compounds similar to N-(2-methoxyethyl)-2-methyl-3-oxo were tested against various bacterial strains, demonstrating selective inhibition against Gram-positive bacteria .
Comparison with Similar Compounds
Immunomodulatory Analogues
- N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbonyl)-L-alanyl-D-isoglutamine (): Key Difference: Replaces the methoxyethyl group with a peptidic L-alanyl-D-isoglutamine moiety. Functional Impact: This carbocyclic muramyl dipeptide (MDP) analogue showed immunorestoring activity in mice, but retro-inverso modifications (reversing amide bond stereochemistry) abolished efficacy, highlighting the critical role of the amide bond orientation . Structural Insight: The methoxyethyl group in the target compound lacks peptide linkages, suggesting distinct binding interactions and possibly reduced immunomodulatory effects compared to peptidic derivatives.
Receptor-Targeting Analogues
-
- Structure : N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide.
- Key Difference : Incorporates a bicyclic amine and chloro-methyl substituents.
- Functional Impact : Acts as a serotonin receptor antagonist, with the bicyclic amine enhancing receptor affinity. The target compound’s methoxyethyl group may limit such specificity but improve metabolic stability .
- N-(4-Fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (): Molecular Weight: 314.31 g/mol (vs. ~300–310 g/mol for the target compound).
Sulfonyl and Aromatic Substituted Analogues
4-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide ():
N-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxamide ():
Data Tables
Table 1: Structural and Physical Comparisons
*Predicted values based on analogous structures.
Q & A
Q. Why do some analogues show unexpected toxicity in preclinical models?
- Toxicity may arise from off-target effects (e.g., inhibition of cytochrome P450 enzymes). Perform metabolic stability assays in liver microsomes and screen against toxicity panels (e.g., hERG channel inhibition) early in development .
Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₄ | Calculated |
| Molecular Weight | 264.28 g/mol | |
| Predicted LogP | 1.5–2.0 | |
| PSA | ~70 Ų | |
| Thermal Stability | Decomposes >200°C |
Table 2. Biological Activity of Related Benzoxazine Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
